2-(2-Tert-butylphenoxy)pyridin-3-amine
Overview
Description
2-(2-Tert-butylphenoxy)pyridin-3-amine is an organic compound with the molecular formula C15H18N2O It is characterized by a pyridine ring substituted with an amine group at the third position and a phenoxy group at the second position, which is further substituted with a tert-butyl group
Mechanism of Action
Target of Action
The primary target of 2-(2-Tert-butylphenoxy)pyridin-3-amine is Sterol 14-alpha demethylase (CYP51) . This enzyme plays a crucial role in the biosynthesis of sterols, which are vital components of cellular membranes.
Mode of Action
This compound interacts with its target, CYP51, by binding to the enzyme’s active site . This interaction inhibits the enzyme’s function, leading to disruption in the biosynthesis of sterols.
Biochemical Pathways
The inhibition of CYP51 affects the ergosterol biosynthesis pathway . Ergosterol is a key component of fungal cell membranes, and its disruption can lead to cell death. Therefore, the compound’s action on this pathway results in potent antifungal activity.
Result of Action
The molecular effect of this compound’s action is the inhibition of ergosterol biosynthesis . On a cellular level, this leads to disruption of the fungal cell membrane’s integrity and function, ultimately resulting in cell death. This makes the compound effective against fungal pathogens, including multidrug-resistant Candida species .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Tert-butylphenoxy)pyridin-3-amine typically involves the reaction of 2-tert-butylphenol with 3-chloropyridine in the presence of a base, such as potassium carbonate, to form the intermediate 2-(2-tert-butylphenoxy)pyridine. This intermediate is then subjected to amination using ammonia or an amine source under suitable conditions to yield the final product. The reaction conditions often involve heating and the use of solvents like dimethylformamide or toluene to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Tert-butylphenoxy)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as halides, thiols, or amines in the presence of catalysts or under heating.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
2-(2-Tert-butylphenoxy)pyridin-3-amine has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Tert-butylphenoxy)pyridine
- 2-(2-Tert-butylphenoxy)aniline
- 2-(2-Tert-butylphenoxy)benzene
Uniqueness
2-(2-Tert-butylphenoxy)pyridin-3-amine is unique due to the presence of both the pyridine ring and the tert-butylphenoxy group, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
2-(2-tert-butylphenoxy)pyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-15(2,3)11-7-4-5-9-13(11)18-14-12(16)8-6-10-17-14/h4-10H,16H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPGHJCCTOPOERH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OC2=C(C=CC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80651534 | |
Record name | 2-(2-tert-Butylphenoxy)pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80651534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
861673-68-9 | |
Record name | 2-(2-tert-Butylphenoxy)pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80651534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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